REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
2-propylheptenal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C=O)=CC(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
2-propylheptenal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C=O)=CC(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
2-propylheptenal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C=O)=CC(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
2-propylheptenal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(C=O)=CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C(C=O)=CC(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |